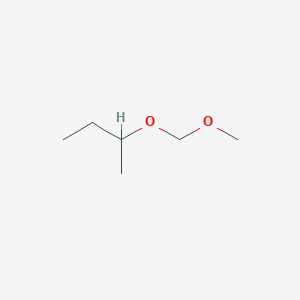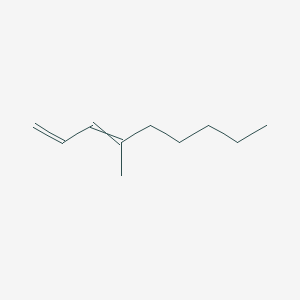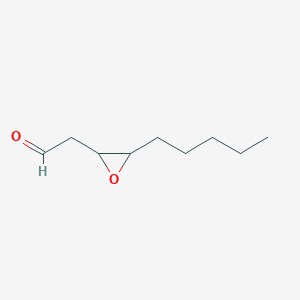
2-(Methoxymethoxy)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethoxy)butane is an organic compound with the molecular formula C6H14O2. It is a type of ether, characterized by the presence of a methoxy group (-OCH3) and a methoxymethoxy group (-OCH2OCH3) attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)butane can be achieved through several methods. One common approach involves the protection of 1,3-diols at the more hindered hydroxy group. For example, 3-(Methoxymethoxy)-1-butanol can be synthesized by reacting 1-acetoxy-3-(methoxymethoxy)butane with methanol in the presence of potassium carbonate . This reaction typically takes place at room temperature and involves the formation of an intermediate chloromethyl ether acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient fume hoods and proper safety measures is crucial due to the potential toxicity of intermediates like chloromethyl ether acetate. The process involves multiple steps, including the protection of hydroxy groups and subsequent reactions to introduce the methoxymethoxy functionality.
化学反応の分析
Types of Reactions
2-(Methoxymethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy or methoxymethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
科学的研究の応用
2-(Methoxymethoxy)butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
作用機序
The mechanism of action of 2-(Methoxymethoxy)butane involves its interaction with molecular targets through its functional groups. The methoxy and methoxymethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular pathways and processes, making the compound useful in different applications.
類似化合物との比較
Similar Compounds
Methanol: The simplest methoxy compound.
Dimethyl ether: Another simple ether with two methoxy groups.
Anisole: Contains a methoxy group attached to a benzene ring.
Vanillin: A more complex molecule with a methoxy group.
Uniqueness
2-(Methoxymethoxy)butane is unique due to its specific structural arrangement, which includes both a methoxy and a methoxymethoxy group. This combination provides distinct reactivity and properties compared to other similar compounds .
特性
CAS番号 |
91508-78-0 |
|---|---|
分子式 |
C6H14O2 |
分子量 |
118.17 g/mol |
IUPAC名 |
2-(methoxymethoxy)butane |
InChI |
InChI=1S/C6H14O2/c1-4-6(2)8-5-7-3/h6H,4-5H2,1-3H3 |
InChIキー |
XGWWYGIQJRUZSB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(Phenylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14365931.png)

![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)

![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)

![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)

![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)

